Agmatine Sulfate

Descripción

Propiedades

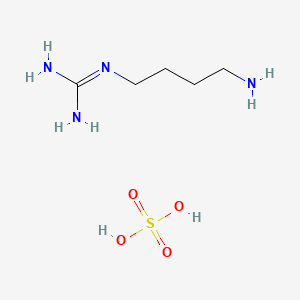

IUPAC Name |

2-(4-aminobutyl)guanidine;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4.H2O4S/c6-3-1-2-4-9-5(7)8;1-5(2,3)4/h1-4,6H2,(H4,7,8,9);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTAYFGHRDOMJGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179517 |

Source

|

| Record name | Agmatine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2482-00-0 |

Source

|

| Record name | Agmatine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2482-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agmatine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002482000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agmatine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-aminobutyl)guanidinium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGMATINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU0176QL8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Endogenous Neuromodulator Agmatine: A Century of Neuroscience Research from Discovery to Clinical Exploration

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

First identified in 1910 by Nobel laureate Albrecht Kossel, agmatine is a biogenic amine synthesized from the decarboxylation of L-arginine.[1][2] For decades, its presence in mammals was debated, largely confining its study to microbiology and botany.[3][4] The landscape of neuroscience was profoundly changed in 1994 when Reis and colleagues discovered agmatine and its biosynthetic enzyme, arginine decarboxylase (ADC), within the mammalian brain, establishing it as an endogenous molecule.[1][3][4] This discovery catalyzed a surge of research, and by 1995, the first evidence of agmatine's neuroprotective properties was reported.[1][5] Now recognized as a novel neurotransmitter and neuromodulator, agmatine is implicated in a multitude of central nervous system (CNS) functions and pathologies, acting through a unique "shotgun-like" mechanism involving several key molecular targets.[5][6] This technical guide provides a comprehensive overview of the history, discovery, and neuropharmacology of agmatine, with a focus on its molecular mechanisms, quantitative data, and the key experimental protocols that have defined its study.

Biosynthesis and Metabolism in the Central Nervous System

Agmatine's role in the CNS is tightly regulated by its synthesis, storage, and degradation. Unlike many neurotransmitters, agmatine is synthesized and stored predominantly in astrocytes.[2][7]

-

Synthesis: L-arginine is transported into presynaptic terminals and astrocytes where the mitochondrial enzyme Arginine Decarboxylase (ADC) catalyzes its conversion to agmatine.[2][8]

-

Storage and Release: Agmatine is packaged into synaptic vesicles and is released upon neuronal depolarization in a Ca²⁺-dependent manner.[3][6]

-

Degradation: The primary route of agmatine metabolism is hydrolysis by the enzyme agmatinase, which converts agmatine into putrescine and urea. Putrescine can then serve as a precursor for the synthesis of higher polyamines like spermidine and spermine.[3][8] An alternative pathway involves oxidation by diamine oxidase.[8]

Core Signaling Pathways and Molecular Targets

Agmatine's pleiotropic effects in the CNS stem from its ability to modulate multiple distinct molecular targets. This multi-target engagement is central to its therapeutic potential in complex neurological disorders.

-

N-Methyl-D-Aspartate Receptor (NMDAR) Antagonism: Agmatine acts as a non-competitive antagonist at the NMDA receptor channel, blocking ion flow and mitigating glutamate-induced excitotoxicity.[9][10] This action is crucial for its neuroprotective effects in conditions like ischemia and trauma.[1] Studies have demonstrated that agmatine preferentially antagonizes NMDARs that contain the GluN2B subunit.[11][12][13]

-

Nitric Oxide Synthase (NOS) Inhibition: Due to its structural similarity to L-arginine, agmatine competitively inhibits all three isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS), thereby reducing the production of nitric oxide (NO), a molecule with both physiological and pathological roles in the brain.[14][15]

-

Imidazoline and Adrenergic Receptor Modulation: Agmatine is an endogenous ligand for both imidazoline (I₁ and I₂) and α₂-adrenergic receptors.[3][6] Its interaction with these receptors is thought to mediate its effects on blood pressure, neurotransmitter release, and pain perception.[1][16]

-

Other Receptor Interactions: Research has also shown that agmatine can interact with serotonergic (5-HT₁ₐ/₁ₙ and 5-HT₂) and AMPA receptors, contributing to its antidepressant-like effects.[1][17][18]

References

- 1. Agmatine improves cognitive dysfunction and prevents cell death in a streptozotocin-induced Alzheimer rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Agmatine Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agmatine protects against intracerebroventricular streptozotocin-induced water maze memory deficit, hippocampal apoptosis and Akt/GSK3β signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 11. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 13. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. A sensitive and selective assay of neuronal degeneration in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Agmatine Improves Cognitive Dysfunction and Prevents Cell Death in a Streptozotocin-Induced Alzheimer Rat Model | Semantic Scholar [semanticscholar.org]

The Physiological Role of Agmatine Sulfate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine, an endogenous neuromodulator synthesized from L-arginine, plays a multifaceted role in the central nervous system (CNS). This technical guide provides an in-depth exploration of the physiological functions of agmatine sulfate, focusing on its biosynthesis, degradation, and interactions with key neurotransmitter systems. We present a comprehensive overview of its engagement with NMDA, imidazoline, and α2-adrenergic receptors, as well as its significant influence on nitric oxide synthase (NOS) activity. This document consolidates quantitative data on receptor binding affinities and enzyme inhibition, details experimental methodologies for key assays, and visualizes the intricate signaling pathways modulated by agmatine. The information presented herein is intended to serve as a critical resource for researchers and professionals in the fields of neuroscience and drug development, facilitating a deeper understanding of agmatine's therapeutic potential for a range of neurological and psychiatric disorders.

Introduction

Agmatine, a cationic amine formed by the decarboxylation of L-arginine, has emerged as a significant neuromodulator within the mammalian CNS.[1][2] Initially identified as an endogenous ligand for imidazoline receptors, subsequent research has revealed its broad spectrum of activity, implicating it in a variety of physiological and pathological processes.[3][4] Agmatine's neuroprotective, antidepressant, and anxiolytic properties have positioned it as a molecule of considerable interest for therapeutic development.[1][5][6] This guide delves into the core physiological mechanisms of this compound in the CNS, providing the foundational knowledge necessary for advanced research and drug discovery.

Biosynthesis and Degradation of Agmatine

The metabolic lifecycle of agmatine in the CNS is a tightly regulated process, critical for maintaining physiological homeostasis.

2.1. Biosynthesis: Agmatine is synthesized from its precursor, L-arginine, through the action of the enzyme arginine decarboxylase (ADC).[2] This process is a key step in a pathway that diverges from the production of nitric oxide and polyamines from the same substrate.[2]

2.2. Degradation: The primary route of agmatine degradation is its hydrolysis into putrescine and urea by the enzyme agmatinase.[7] An alternative pathway involves the oxidation of agmatine by diamine oxidase (DAO) to produce γ-guanidinobutyraldehyde.[2]

Quantitative Data: Receptor Binding and Enzyme Inhibition

The physiological effects of agmatine are dictated by its interaction with various molecular targets. The following tables summarize the quantitative data on its binding affinities and inhibitory constants.

Table 1: Agmatine Binding Affinities for CNS Receptors

| Receptor Subtype | Radioligand | Tissue Source | Ki / Kd (μM) | Reference(s) |

| α2-Adrenergic Receptors | ||||

| α2A, α2B, α2C, α2D | [3H]-Rauwolscine | Various | 0.8 - 164 | [8] |

| α2-Adrenoceptor | [3H]-Clonidine | Rat Brain Cortex | 6 | [8] |

| α2-Adrenoceptor | [3H]-Rauwolscine | Rat Brain Cortex | 12 | [8] |

| α2-Adrenoceptors | Not Specified | Bovine Cerebral Cortex | 4 | [3] |

| Imidazoline Receptors | ||||

| I1 | Not Specified | Bovine Cerebral Cortex | 0.7 | [3] |

| I1 | Not Specified | Various | 0.03 - 0.7 | [8] |

| I2 | Not Specified | Bovine Cerebral Cortex | 1 | [3] |

| I2 | Not Specified | Various | 1 - 74 | [8] |

| NMDA Receptors | ||||

| NMDA Receptor (Polyamine Site) | [3H]-MK-801 (spermidine-potentiated) | Rat Cerebral Cortex | 14.8 | [9] |

| ε1/ζ1, ε2/ζ1, ε3/ζ1, ε4/ζ1 | Glutamate/Glycine | Xenopus laevis oocytes | ~300 (IC50) | [10] |

Table 2: Agmatine Inhibition of Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Source | Ki (μM) | Reference(s) |

| nNOS (NOS I) | Brain | 660 | [11][12] |

| iNOS (NOS II) | Macrophages | 220 | [11][12] |

| iNOS (NOS II) | Macrophages | 262 (IC50) | [13][14] |

| eNOS (NOS III) | Endothelial Cells | 7500 | [11][12] |

Key Signaling Pathways Modulated by Agmatine

Agmatine exerts its neuromodulatory effects through complex interactions with multiple signaling cascades.

4.1. NMDA Receptor Antagonism: Agmatine acts as a non-competitive antagonist at the NMDA receptor, binding to a site within the channel pore.[11] This blockade inhibits the influx of Ca2+, thereby protecting against excitotoxicity.[15] This mechanism is believed to underlie many of agmatine's neuroprotective effects.[15]

4.2. Imidazoline and α2-Adrenergic Receptor Signaling: Agmatine interacts with both imidazoline and α2-adrenergic receptors, often with opposing downstream effects on nitric oxide synthesis.[16]

-

α2-Adrenergic Receptor Activation: Activation of α2-adrenergic receptors by agmatine can stimulate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), thereby increasing NO production.[16][17]

-

Imidazoline Receptor (I1) Activation: Conversely, activation of I1 imidazoline receptors can engage the PLC/PKC signaling cascade, which can lead to the inhibition of eNOS and a decrease in NO synthesis.[16][17]

The balance between these two pathways is crucial in determining the net effect of agmatine on NO-mediated signaling in a given neuronal population.

Experimental Protocols

This section outlines the methodologies for key experiments cited in agmatine research.

5.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki or Kd) of agmatine for specific receptors.

-

General Protocol:

-

Membrane Preparation: Homogenize the tissue of interest (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.

-

Incubation: Incubate the prepared membranes with a specific radioligand (e.g., [3H]-Rauwolscine for α2-adrenoceptors) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of agmatine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

5.2. Nitric Oxide Synthase (NOS) Inhibition Assay

-

Objective: To measure the inhibitory potency (Ki or IC50) of agmatine on different NOS isoforms.

-

General Protocol:

-

Enzyme Source: Use purified NOS isoforms or tissue homogenates containing the desired isoform (e.g., brain homogenate for nNOS).

-

Reaction Mixture: Prepare a reaction mixture containing the NOS enzyme, its substrate L-arginine (often radiolabeled, e.g., [3H]-L-arginine), and necessary co-factors (e.g., NADPH, calmodulin).

-

Inhibition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Product Measurement: Quantify the product of the reaction, which can be L-citrulline (if using radiolabeled arginine) or nitrite/nitrate (colorimetric assay).

-

Data Analysis: Determine the IC50 value and subsequently the Ki value for agmatine's inhibition of NOS activity.[18]

-

5.3. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To characterize the effects of agmatine on ion channel function, particularly NMDA receptors.[11]

-

General Protocol:

-

Cell Preparation: Use cultured neurons (e.g., hippocampal neurons) or brain slices.

-

Recording Setup: Establish a whole-cell patch-clamp configuration on a selected neuron.

-

Agonist Application: Apply an agonist (e.g., NMDA and glycine) to elicit a current through the receptor channels.

-

Agmatine Application: Perfuse the cell with a solution containing this compound at various concentrations while continuing to apply the agonist.

-

Data Acquisition: Record the changes in the ion current in response to agmatine.

-

Analysis: Analyze the current-voltage relationship and the degree of channel block to determine the mechanism and potency of agmatine's effect.[17][19]

-

Conclusion

This compound is a pleiotropic neuromodulator with a complex and compelling physiological profile in the central nervous system. Its ability to interact with multiple receptor systems and enzymes, particularly its antagonism of NMDA receptors and inhibition of nitric oxide synthase, underscores its potential as a therapeutic agent for a variety of CNS disorders. The quantitative data, signaling pathways, and experimental methodologies presented in this guide provide a solid foundation for further investigation into the clinical applications of this intriguing endogenous molecule. Future research should continue to elucidate the intricate interplay of agmatine's various actions to fully harness its therapeutic promise.

References

- 1. Agmatine suppresses glycolysis via the PI3K/Akt/mTOR/HIF‐1α signaling pathway and improves mitochondrial function in microglia exposed to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 6. Agmatine Reduces Lipopolysaccharide-Mediated Oxidant Response via Activating PI3K/Akt Pathway and Up-Regulating Nrf2 and HO-1 Expression in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agmatine induces anxiolysis in the elevated plus maze task in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Agmatine selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. maze.conductscience.com [maze.conductscience.com]

- 13. Making sure you're not a bot! [nanion.de]

- 14. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdspdb.unc.edu [pdspdb.unc.edu]

- 16. Agmatine Alleviates Cisplatin-Induced Ototoxicity by Activating PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

The Intricate Dance: A Technical Guide to the Interaction of Agmatine Sulfate with Imidazoline Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted interaction between agmatine sulfate, an endogenous neuromodulator, and the family of imidazoline receptors (IRs). As a pleiotropic molecule, agmatine's engagement with I1, I2, and I3 imidazoline receptor subtypes initiates a cascade of cellular events with significant physiological and pathological implications. This document provides a comprehensive overview of the binding affinities, functional activities, and downstream signaling pathways, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding for research and drug development endeavors.

Agmatine's Affinity and Functional Profile at Imidazoline Receptors

Agmatine exhibits a distinct binding and functional profile for each of the major imidazoline receptor subtypes. While it is considered an endogenous ligand, its affinity is generally moderate. The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity of agmatine at I1, I2, and I3 receptors, providing a comparative overview.

Table 1: Binding Affinity of Agmatine for Imidazoline Receptor Subtypes

| Receptor Subtype | Ligand | Preparation | Ki (nM) | Reference |

| I1 | Agmatine | Human platelet membranes | High-affinity component: ~100-200 | [1] |

| I2 | Agmatine | Rat aortic smooth muscle membranes | 240 ± 25 | [2] |

| I2 | Agmatine | Rat brain membranes | Lowest affinity compared to other imidazolines | [3] |

| I3 | Agmatine | - | No significant binding | [3][4] |

Table 2: Functional Activity of Agmatine at Imidazoline Receptors

| Receptor Subtype | Assay | Effect | Potency/Efficacy | Reference |

| I1 | Catecholamine Release (Chromaffin Cells) | Agonist | Concentration-dependent release of adrenaline and noradrenaline | [3] |

| I1 | Blood Pressure Regulation | Modulator | Reduces sympathetic tone | [3] |

| I2 | Rat Prostate Relaxation | Agonist | Dose-dependent relaxation | [5] |

| I2 | N-type Ca2+ Channel Activity | Inhibitor | Suppresses channel activity | [6] |

| I3 | Insulin Secretion | No direct effect | Does not bind to I3 receptors involved in insulin secretion | [3][7] |

Key Experimental Protocols for Studying Agmatine-Imidazoline Receptor Interactions

A thorough investigation of the interaction between agmatine and imidazoline receptors necessitates a suite of well-defined experimental protocols. The following sections provide detailed methodologies for the key assays cited in the literature.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of agmatine for different imidazoline receptor subtypes.

Objective: To quantify the affinity (Ki) of this compound for I1 and I2 imidazoline receptors.

Materials:

-

Membrane preparations from tissues or cells expressing the target imidazoline receptor subtype (e.g., human platelets for I1, rat liver or brain for I2).

-

Radioligand specific for the receptor subtype (e.g., [³H]-clonidine for I1, [³H]-idazoxan for I2).

-

This compound solutions of varying concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like phentolamine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

-

Assay Setup: In a series of tubes, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the unlabeled competitor instead of agmatine.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the agmatine concentration. Determine the IC50 value (the concentration of agmatine that inhibits 50% of the specific radioligand binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

References

- 1. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline receptors and agmatine in blood vessels: a novel system inhibiting vascular smooth muscle proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological significance of agmatine, an endogenous ligand at imidazoline binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agmatine, an endogenous ligand at imidazoline binding sites, does not antagonize the clonidine-mediated blood pressure reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Agmatine Induces Rat Prostate Relaxation through Activation of Peripheral Imidazoline I2 -Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agmatine suppresses peripheral sympathetic tone by inhibiting N-type Ca(2+) channel activity via imidazoline I2 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agmatine decreases long-term potentiation via α2-adrenergic receptor and imidazoline type 1 receptor in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

Agmatine Sulfate: A Putative Neurotransmitter and Neuromodulator in the Central Nervous System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatine, a cationic amine derived from the decarboxylation of L-arginine by the enzyme arginine decarboxylase (ADC), has emerged as a significant neuromodulator and putative neurotransmitter within the mammalian central nervous system (CNS).[1][2][3] Since its identification in the brain, a growing body of evidence has elucidated its multifaceted role in a wide array of physiological and pathological processes, including neuroprotection, mood regulation, and pain perception.[4][5] This technical guide provides a comprehensive overview of the core scientific principles supporting agmatine's role as a neurotransmitter, detailing its synthesis, storage, release, and receptor interactions. It further presents quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to serve as a resource for researchers in neuroscience and drug development.

Neurotransmitter Criteria and Agmatine

For a substance to be considered a neurotransmitter, it must meet several established criteria. Evidence to date strongly suggests that agmatine fulfills many of these requirements:

-

Synthesis within the Neuron: Agmatine is synthesized from L-arginine by arginine decarboxylase, an enzyme found in neurons and astrocytes.[1][3][6]

-

Storage in Presynaptic Vesicles: Studies have shown that agmatine is stored in synaptic vesicles within nerve terminals.[1][3]

-

Release upon Depolarization: Agmatine is released from synaptosomes in a calcium-dependent manner following depolarization, a hallmark of neurotransmitter release.[3][7]

-

Postsynaptic Receptors: Agmatine interacts with a variety of postsynaptic receptors, including imidazoline, α2-adrenergic, and NMDA receptors, to elicit a biological response.[1][4]

-

Mechanism for Inactivation: The actions of agmatine are terminated by a specific uptake mechanism into synaptosomes and enzymatic degradation by agmatinase.[2][8]

Quantitative Data

The following tables summarize key quantitative data regarding the interactions and physiological concentrations of agmatine.

Table 1: Agmatine Interaction with Nitric Oxide Synthase (NOS) Isoforms

| NOS Isoform | Inhibition Constant (Ki) | IC50 Value | Species/Tissue | Reference |

| nNOS (NOS I) | ~660 µM | - | Rat Brain | [9][10] |

| iNOS (NOS II) | ~220 µM | 262 ± 39.9 µM | Rat Macrophages | [9][10][11] |

| eNOS (NOS III) | ~7.5 mM | - | Bovine Endothelial Cells | [9][10] |

Table 2: Agmatine Interaction with NMDA Receptors

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Dissociation Constant (Kd) | 952 µM | Rat Hippocampal Neurons | Whole-cell patch clamp at 0 mV | [12] |

Table 3: Endogenous Agmatine Concentrations in Rodent Brain Regions

| Brain Region | Concentration | Species | Reference |

| Prefrontal Cortex | Decreased in aged rats | Rat | [13] |

| Hippocampus (CA1) | Decreased in aged rats | Rat | [13] |

| Hippocampus (CA2/3, Dentate Gyrus) | Increased in aged rats | Rat | [13] |

| Entorhinal and Perirhinal Cortices | Increased in aged rats | Rat | [13] |

| Prefrontal, Entorhinal, and Perirhinal Cortices | Increased after T-maze training | Rat | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study agmatine's role as a putative neurotransmitter.

Quantification of Agmatine in Brain Tissue by High-Performance Liquid Chromatography (HPLC)

This protocol is based on methods described for the analysis of agmatine in biological samples.[15][16]

Objective: To accurately measure the concentration of agmatine in specific brain regions.

Materials:

-

Brain tissue samples

-

Perchloric acid (PCA)

-

o-phthalaldehyde (OPA) derivatizing reagent

-

HPLC system with a C8 or C18 reversed-phase column and fluorescence detector

-

Agmatine sulfate standard

-

Homogenizer

-

Centrifuge

Procedure:

-

Tissue Preparation: Dissect the brain region of interest on ice and record the wet weight. Homogenize the tissue in ice-cold 0.4 M PCA.

-

Deproteinization: Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Derivatization: Collect the supernatant. For pre-column derivatization, mix an aliquot of the supernatant with the OPA reagent and allow the reaction to proceed in the dark for a specific time (e.g., 2 minutes) at room temperature.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Mobile Phase: An isocratic or gradient mobile phase, typically containing a buffer like sodium acetate and an organic modifier like methanol or acetonitrile.

-

Column: A C8 or C18 reversed-phase column.

-

Detection: Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA-agmatine derivative (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification: Create a standard curve using known concentrations of this compound. Calculate the agmatine concentration in the tissue samples by comparing their peak areas to the standard curve. Results are typically expressed as ng or pmol of agmatine per mg of tissue.

Assessment of Agmatine's Effect on NMDA Receptors using Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized procedure based on standard electrophysiological techniques used to study ligand-gated ion channels.[12][17][18][19]

Objective: To characterize the inhibitory effect of agmatine on NMDA receptor-mediated currents in neurons.

Materials:

-

Cultured hippocampal or cortical neurons, or acute brain slices

-

External recording solution (containing physiological concentrations of ions)

-

Internal pipette solution (containing appropriate ions to mimic the intracellular environment)

-

NMDA and glycine (co-agonist)

-

This compound

-

Patch-clamp amplifier and data acquisition system

-

Microscope with micromanipulators

Procedure:

-

Cell/Slice Preparation: Prepare either primary neuronal cultures or acute brain slices from the desired brain region.

-

Recording Setup: Place the cell culture dish or brain slice in a recording chamber on the microscope stage and perfuse with external recording solution.

-

Patch Pipette Formation: Fabricate glass micropipettes and fill them with the internal solution. Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for control of the cell's membrane potential and recording of whole-cell currents.

-

NMDA Current Elicitation: Clamp the neuron at a negative holding potential (e.g., -60 mV). Apply a solution containing NMDA and glycine to the neuron to evoke an inward current.

-

Agmatine Application: Co-apply agmatine with the NMDA and glycine solution at various concentrations.

-

Data Acquisition and Analysis: Record the NMDA receptor-mediated currents in the absence and presence of different concentrations of agmatine. Analyze the data to determine the effect of agmatine on the current amplitude and kinetics. A concentration-response curve can be generated to calculate the IC50 or dissociation constant (Kd) for agmatine's blocking effect.

Evaluation of Antidepressant-Like Effects using the Forced Swim Test (FST) and Tail Suspension Test (TST)

These are widely used behavioral tests to screen for antidepressant efficacy.[20][21][22][23][24][25][26][27][28]

Objective: To assess the potential antidepressant-like properties of agmatine in mice.

Forced Swim Test (FST) Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or climb out.

-

Procedure:

-

Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneally, i.p.) at a specific time before the test.

-

Individually place each mouse into the water-filled cylinder for a 6-minute session.

-

Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the movements necessary to keep its head above water.

-

-

Analysis: A significant decrease in the duration of immobility in the agmatine-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) Protocol:

-

Apparatus: A horizontal bar from which the mouse can be suspended by its tail. The area should be visually isolated.

-

Procedure:

-

Administer this compound or vehicle to the mice.

-

Suspend each mouse individually from the bar by its tail using adhesive tape, ensuring the body is hanging freely.

-

The test duration is typically 6 minutes. Record the total time the mouse remains immobile.

-

-

Analysis: A reduction in the total immobility time in the agmatine-treated group compared to the control group suggests an antidepressant-like effect.

Signaling Pathways and Visualizations

Agmatine modulates several intracellular signaling pathways, contributing to its neuroprotective and antidepressant effects.

Agmatine's Modulation of the NMDA Receptor and Downstream Signaling

Agmatine acts as a non-competitive antagonist at the NMDA receptor, preventing excessive calcium influx and subsequent excitotoxicity. This is a key mechanism for its neuroprotective effects.

Caption: Agmatine's neuroprotective mechanism via NMDA receptor and NOS inhibition.

Agmatine's Role in Antidepressant-like Effects through mTOR Signaling

Recent studies suggest that agmatine's rapid antidepressant-like effects are mediated, in part, by the activation of the mammalian target of rapamycin (mTOR) signaling pathway, similar to other fast-acting antidepressants.

Caption: Agmatine's activation of the mTOR signaling pathway.

Experimental Workflow for Investigating Agmatine's Neurotransmitter Properties

The following diagram illustrates a logical workflow for a research project aimed at characterizing agmatine as a neurotransmitter.

Caption: A logical workflow for studying agmatine as a neurotransmitter.

Conclusion

The accumulated evidence strongly supports the classification of agmatine as a putative neurotransmitter and a significant neuromodulator in the CNS. Its intricate interactions with multiple receptor systems and signaling pathways underscore its potential as a therapeutic target for a range of neurological and psychiatric disorders. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further explore the physiological roles of agmatine and its potential clinical applications. Future investigations will likely continue to unravel the complexities of the agmatinergic system, paving the way for novel drug development strategies.

References

- 1. Agmatine : metabolic pathway and spectrum of activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. Agmatine: an endogenous ligand at imidazoline receptors is a novel neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eaglebio.com [eaglebio.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Release of tritiated agmatine from spinal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake of agmatine into rat brain synaptosomes: possible role of cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agmatine selectively blocks the N-methyl-D-aspartate subclass of glutamate receptor channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of aging on agmatine levels in memory-associated brain structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Memory-related changes in L-citrulline and agmatine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of agmatine in brain and plasma using high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]

- 20. Agmatine produces antidepressant-like effects in two models of depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tail suspension test to assess depression/anxiety behavior in parkinsonian mice [protocols.io]

- 22. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. animal.research.wvu.edu [animal.research.wvu.edu]

- 24. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 27. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 28. m.youtube.com [m.youtube.com]

Agmatine Sulfate and its Intricate Dance with the Polyamine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, plays a pivotal role in the regulation of the polyamine pathway. This technical guide provides an in-depth exploration of the multifaceted interactions between agmatine sulfate and polyamine metabolism. It delves into the biosynthesis and degradation of agmatine, its transport mechanisms, and its profound influence on key enzymes that govern cellular polyamine homeostasis. Furthermore, this document outlines detailed experimental protocols for the quantification of polyamines and the assessment of enzyme activities central to this pathway. Through a comprehensive review of current scientific literature, this guide aims to equip researchers and drug development professionals with a thorough understanding of agmatine's potential as a therapeutic modulator of the polyamine system.

Introduction

Polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] The intracellular concentrations of these molecules are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Agmatine, structurally similar to the diamine putrescine, has emerged as a significant endogenous regulator of the polyamine pathway.[2][3] Produced via the action of arginine decarboxylase (ADC), agmatine exerts its influence through multiple mechanisms, positioning it as a molecule of significant interest for therapeutic intervention in various pathological conditions, including neuropathic pain and cancer.[4][5][6]

Biosynthesis and Metabolism of Agmatine

The primary route of agmatine synthesis in mammals is the decarboxylation of L-arginine, a reaction catalyzed by the enzyme arginine decarboxylase (ADC).[3][7] Once synthesized, agmatine can be metabolized through two main pathways. The principal route of degradation involves the enzyme diamine oxidase (DAO), which converts agmatine to 4-guanidinobutanal.[8][9] This aldehyde can then be further metabolized. Another metabolic fate for agmatine is its hydrolysis by agmatinase to produce putrescine and urea, thereby directly feeding into the polyamine pool.[4][10]

Agmatine Transport

Agmatine enters mammalian cells primarily through the polyamine transport system.[7][11][12] This transport is an energy-dependent process and exhibits saturation kinetics, indicating a carrier-mediated mechanism.[12][13] Studies have shown that agmatine and polyamines competitively inhibit each other's uptake, providing strong evidence that they share a common transporter.[2][11] The efficiency of this transport can be influenced by the activity of the polyamine transporter, which is in turn regulated by intracellular polyamine levels.[7]

Regulation of the Polyamine Pathway by Agmatine

Agmatine exerts a multi-pronged regulatory effect on the polyamine pathway, primarily by modulating the activity of key enzymes involved in polyamine biosynthesis and catabolism.

Inhibition of Ornithine Decarboxylase (ODC)

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.[14][15] Agmatine has been shown to suppress ODC activity.[2][16] This inhibition is, at least in part, mediated by the induction of ODC antizyme.[2] Antizyme is a protein that binds to ODC monomers, targeting them for degradation by the 26S proteasome and thereby reducing putrescine synthesis.[15]

Induction of Spermidine/Spermine N-acetyltransferase (SSAT)

Spermidine/spermine N-acetyltransferase (SSAT) is the rate-limiting enzyme in polyamine catabolism. It acetylates spermidine and spermine, marking them for export or conversion back to putrescine. Agmatine has been demonstrated to induce SSAT activity.[16][17] This induction leads to a depletion of spermidine and spermine and an accumulation of putrescine and N1-acetylspermidine, thereby altering the intracellular polyamine balance.[17]

Inhibition of Spermine and Spermidine Synthases

While the primary regulatory actions of agmatine are on ODC and SSAT, some evidence suggests that it may also influence the activity of spermine synthase and spermidine synthase, the enzymes responsible for the conversion of putrescine to spermidine and spermidine to spermine, respectively. However, the direct inhibitory effects on these synthases appear to be less potent compared to other known inhibitors.[18][19]

Interaction with Nitric Oxide Synthase (NOS) and NMDA Receptors

Beyond its direct role in the polyamine pathway, agmatine also interacts with other significant signaling pathways. It acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS), thereby modulating the production of nitric oxide (NO), another L-arginine-derived signaling molecule.[20][21] Furthermore, agmatine is a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, which plays a crucial role in its neuroprotective and analgesic effects.[22][23][24][25]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the interactions of agmatine with components of the polyamine and related pathways.

Table 1: Kinetic Parameters of Agmatine Transport and Enzyme Inhibition

| Parameter | Value | Enzyme/Transporter | Cell/Tissue Type | Reference |

| Km | 2.5 µM | Polyamine Transporter | Transformed NIH/3T3 cells | [12][13] |

| Vmax | 280 pmol/min/mg protein | Polyamine Transporter | Transformed NIH/3T3 cells | [12][13] |

| Ki (NOS I) | 660 µM | Nitric Oxide Synthase I | Brain | [21] |

| Ki (NOS II) | 220 µM | Nitric Oxide Synthase II | Macrophages | [21] |

| Ki (NOS III) | 7.5 mM | Nitric Oxide Synthase III | Endothelial cells | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of agmatine and the polyamine pathway.

Measurement of Polyamine Levels by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of polyamines in biological samples.[26][27][28]

7.1.1. Sample Preparation

-

Tissue Samples: Homogenize approximately 50 mg of tissue in 10 volumes of 0.2 M perchloric acid (PCA).

-

Cell Samples: Resuspend approximately 1 x 106 cells in 0.5 mL of 0.2 M PCA.

-

Deproteinization: Sonicate the homogenate or cell suspension on ice and then centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the polyamines.

7.1.2. Derivatization

-

Pre-column Derivatization: Mix the sample supernatant with a derivatizing agent such as o-phthalaldehyde (OPA) and N-acetyl-L-cysteine in a borate buffer (pH 9.5).[26] This reaction yields fluorescent derivatives.

-

Incubation: Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 minutes).

7.1.3. HPLC Analysis

-

Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Employ a gradient elution system. For example, Mobile Phase A: 0.1 M sodium acetate buffer (pH 7.2) with methanol and tetrahydrofuran, and Mobile Phase B: acetonitrile.[28]

-

Detection: Use a fluorescence detector with an excitation wavelength of 340 nm and an emission wavelength of 450 nm.[26][27]

-

Quantification: Calculate polyamine concentrations by comparing the peak areas of the samples to those of known standards.

Ornithine Decarboxylase (ODC) Activity Assay

Several methods are available to measure ODC activity.[29][30][31][32] A common and sensitive method is the radiometric assay which measures the release of 14CO2 from L-[1-14C]ornithine.

7.2.1. Enzyme Preparation

-

Homogenize cells or tissues in a buffer containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and EDTA.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

7.2.2. Assay Reaction

-

Prepare a reaction mixture containing the cytosolic extract, L-[1-14C]ornithine, PLP, and DTT in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Incubate the reaction mixture in a sealed vial containing a piece of filter paper soaked in a CO2 trapping agent (e.g., hyamine hydroxide or NaOH).

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid or citric acid).

7.2.3. Measurement

-

Allow the released 14CO2 to be trapped on the filter paper for an additional period (e.g., 60 minutes).

-

Transfer the filter paper to a scintillation vial containing a scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity based on the amount of 14CO2 released per unit of time and protein concentration.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships described in this guide.

Caption: Biosynthesis and metabolism of agmatine.

Caption: Agmatine transport via the polyamine transport system.

Caption: Agmatine's regulation of ODC and SSAT.

Conclusion

This compound stands at a critical intersection of the polyamine and nitric oxide signaling pathways. Its ability to downregulate polyamine biosynthesis via ODC inhibition and upregulate polyamine catabolism through SSAT induction, coupled with its modulation of NOS and NMDA receptors, underscores its significant potential as a pleiotropic therapeutic agent. The detailed understanding of its mechanisms of action and the availability of robust experimental protocols are crucial for the continued exploration of agmatine's role in health and disease. This guide provides a foundational resource for researchers and clinicians aiming to harness the therapeutic promise of this intriguing endogenous molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of ornithine decarboxylase activity and polyamine transport by agmatine in rat pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agmatine: at the crossroads of the arginine pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evidence for Dietary this compound Effectiveness in Neuropathies Associated with Painful Small Fiber Neuropathy. A Pilot Open-Label Consecutive Case Series Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Suppression of inducible nitric oxide generation by agmatine aldehyde: beneficial effects in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agmatine, a bioactive metabolite of arginine. Production, degradation, and functional effects in the kidney of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interactions between agmatine and polyamine uptake pathways in rat pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyamine transport system mediates agmatine transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Agmatine modulates the in vivo biosynthesis and interconversion of polyamines and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Agmatine modulates polyamine content in hepatocytes by inducing spermidine/spermine acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Studies of inhibition of rat spermidine synthase and spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of inhibitors of spermidine synthase and spermine synthase on polyamine synthesis in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of mammalian nitric oxide synthases by agmatine, an endogenous polyamine formed by decarboxylation of arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Redirecting [linkinghub.elsevier.com]

- 23. Agmatine requires GluN2B-containing NMDA receptors to inhibit the development of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. medipol.edu.tr [medipol.edu.tr]

- 29. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Rapid Methods for Determining Decarboxylase Activity: Ornithine and Lysine Decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 32. journals.asm.org [journals.asm.org]

The Cellular Odyssey of Agmatine Sulfate: An In-depth Technical Guide to its Uptake and Transport

For Immediate Release

[City, State] – November 10, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a deep dive into the cellular uptake and transport mechanisms of agmatine sulfate. This whitepaper provides a critical resource for understanding how this endogenous neuromodulator traverses cellular membranes, a key factor in harnessing its therapeutic potential.

Agmatine, a cationic amine derived from the decarboxylation of L-arginine, is implicated in a multitude of physiological processes, including neuroprotection, anti-inflammatory responses, and the modulation of pain.[1][2] Its ability to exert these effects is fundamentally dependent on its entry into target cells. This guide synthesizes current research to elucidate the primary pathways governing agmatine's cellular influx.

Key Findings on Agmatine Transport:

-

Polyamine Transport System as a Primary Gateway: A substantial body of evidence points to the polyamine transport system as a principal route for agmatine uptake in mammalian cells.[3][4][5] This transport is an active, energy-dependent process.[3][4][5] Studies have shown that agmatine and polyamines like putrescine and spermidine compete for the same transport machinery.[3][4][6][7] Furthermore, in cell lines deficient in polyamine transport, agmatine uptake is significantly diminished.[3][4]

-

Role of Organic Cation Transporters (OCTs): The non-neuronal monoamine transporters, specifically the extraneuronal monoamine transporter (EMT) and organic cation transporter 2 (OCT2), have been identified as efficient transporters of agmatine.[8] In contrast, OCT1 shows a significantly lower affinity for agmatine.[8] The transport of agmatine by these carriers is pH-dependent, with a preference for the singly charged form of the molecule.[8]

-

A Specific Agmatine Transporter in Tumor Cells: Intriguingly, research on human intestinal and glioma tumor cell lines suggests the existence of a specific agmatine transporter.[9][10][11] This transporter exhibits pharmacological properties distinct from known organic cation transporters and the general polyamine transport system.[9][10][11]

-

Mitochondrial and Synaptic Transport: Agmatine is also transported into mitochondria via a specific, energy-dependent mechanism.[12][13] This mitochondrial uptake is distinct from its transport across the plasma membrane and appears to involve a channel or a single-binding center-gated pore.[12] In the central nervous system, agmatine is taken up into synaptosomes, a process crucial for its role as a neuromodulator.[7][14][15]

-

Blood-Brain Barrier Permeability: Crucial for its neurological effects, agmatine has been demonstrated to cross the blood-brain barrier.[1][16][17] This transport allows systemically administered agmatine to reach the central nervous system and exert its neuroprotective and other neuromodulatory functions.[1][16][17]

This guide provides a detailed summary of the quantitative data on agmatine transport kinetics, experimental protocols for studying its uptake, and visual diagrams of the key signaling pathways and transport mechanisms.

Quantitative Data on Agmatine Transport Kinetics

The following tables summarize the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for agmatine transport in various cell types and organelles, providing a comparative overview of transporter affinity and capacity.

| Cell Line/Organelle | Transporter System | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Transformed NIH/3T3 cells | Polyamine Transport System | 2.5 | 280 | [3][4][5] |

| Human Glioma Cell Line SK-MG-1 | Specific Agmatine Transporter | 8.6 | 64,300 | [11] |

| Human Glioma Cell Line SK-MG-1 | Putrescine Transporter | 1.3 | 26,100 | [11] |

| Liver Mitochondria | Mitochondrial Agmatine Transporter | 700 | 6,320,000 | [12] |

| Liver Mitochondria | Putrescine Transporter | 1,000 | 1,140,000 | [12] |

| Transporter (Expressed in HEK293 cells) | Substrate | Km (mM) | Reference |

| Human OCT2 | Agmatine | 1.84 | [18] |

| Human OCT1 | Agmatine | 18.73 | [18] |

| Human OCT2 | Putrescine | 11.29 | [18] |

| Human OCT2 | Spermidine | 6.76 | [19] |

| Human OCT2 | Putrescine | 7.50 | [19] |

Experimental Protocols

1. Radiolabeled Agmatine Uptake Assay

This is a fundamental method to quantify the cellular uptake of agmatine.

-

Cell Culture: Cells of interest (e.g., NIH/3T3, SK-MG-1, or HEK293 cells transfected with specific transporters) are cultured to a desired confluency in appropriate media.

-

Initiation of Uptake: The culture medium is replaced with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution) containing a known concentration of radiolabeled agmatine (e.g., [³H]agmatine or [¹⁴C]agmatine) and various concentrations of unlabeled agmatine or potential inhibitors.

-

Incubation: Cells are incubated at 37°C for a specific time course (e.g., 1-30 minutes). Non-specific uptake is determined by performing parallel experiments at 4°C.

-

Termination of Uptake: The uptake is stopped by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabeled agmatine.

-

Cell Lysis and Scintillation Counting: Cells are lysed (e.g., with NaOH or a specific lysis buffer), and the intracellular radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of intracellular agmatine is normalized to the total protein content of the cell lysate. Kinetic parameters (Km and Vmax) are determined by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

2. Competitive Inhibition Assay

This protocol is used to identify substances that compete with agmatine for the same transporter.

-

Methodology: The radiolabeled agmatine uptake assay is performed in the presence of a fixed concentration of radiolabeled agmatine and varying concentrations of a potential competitor (e.g., putrescine, spermidine, or specific transporter inhibitors).

-

Data Analysis: The inhibition of radiolabeled agmatine uptake by the competitor is measured, and the IC50 value (the concentration of inhibitor that reduces uptake by 50%) is calculated. This can be used to determine the inhibitory constant (Ki).

3. Transfection and Expression of Transporters

To study the role of a specific transporter in agmatine uptake.

-

Vector Construction: The cDNA encoding the transporter of interest (e.g., hOCT1, hOCT2) is cloned into an appropriate expression vector.

-

Transfection: The expression vector is transfected into a suitable host cell line (e.g., HEK293 cells) that has low endogenous transport activity for agmatine.

-

Selection and Verification: Stably transfected cells are selected (e.g., using an antibiotic resistance marker), and the expression of the transporter is verified (e.g., by Western blotting or qPCR).

-

Uptake Assay: The radiolabeled agmatine uptake assay is then performed on the transfected cells and compared to mock-transfected or non-transfected control cells to determine the specific contribution of the expressed transporter to agmatine uptake.[9]

Visualizing Agmatine's Cellular Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways of agmatine transport and its downstream signaling effects.

Caption: Cellular uptake pathways of this compound.

Caption: Key signaling pathways modulated by agmatine.

This technical guide serves as a foundational document for the scientific community, providing a consolidated and detailed understanding of this compound's cellular transport and mechanisms of action. This knowledge is paramount for the rational design of novel therapeutics targeting pathways modulated by this multifaceted molecule.

References

- 1. esmed.org [esmed.org]

- 2. Neuroprotective Role of Agmatine in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Polyamine transport system mediates agmatine transport in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions between agmatine and polyamine uptake pathways in rat pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agmatine transport into spinal nerve terminals is modulated by polyamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Agmatine is efficiently transported by non-neuronal monoamine transporters extraneuronal monoamine transporter (EMT) and organic cation transporter 2 (OCT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification and pharmacological characterization of a specific agmatine transport system in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological characteristics of the specific transporter for the endogenous cell growth inhibitor agmatine in six tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agmatine and putrescine uptake in the human glioma cell line SK-MG-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Agmatine is transported into liver mitochondria by a specific electrophoretic mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The arginine metabolite agmatine protects mitochondrial function and confers resistance to cellular apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of Agmatine Against Cell Damage Caused by Glucocorticoids in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agmatine protects against cell damage induced by NMDA and glutamate in cultured hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Agmatine crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Agmatine Sulfate's Effect on Nitric Oxide Synthase Isoforms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Agmatine, an endogenous neuromodulator derived from the decarboxylation of L-arginine, has garnered significant scientific interest due to its pleiotropic physiological effects. A primary axis of its mechanism of action involves the modulation of nitric oxide synthase (NOS) isoforms, the enzymes responsible for the synthesis of the critical signaling molecule, nitric oxide (NO). This technical guide provides a comprehensive overview of the current understanding of agmatine sulfate's interaction with the three principal NOS isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). It has been demonstrated that agmatine competitively inhibits both nNOS and iNOS, while it can activate eNOS, leading to a complex and context-dependent regulation of NO production.[1][2][3][4] This differential activity underscores the therapeutic potential of agmatine in a range of pathophysiological conditions, from neurodegenerative diseases to cardiovascular disorders. This document details the quantitative inhibitory and activatory parameters, elucidates the underlying signaling pathways, and provides a summary of key experimental methodologies used to characterize these interactions.

Introduction to Agmatine and Nitric Oxide Synthase

Agmatine is a cationic amine synthesized in the brain and other tissues, where it modulates a variety of neurotransmitter systems and cellular processes.[5] Its structural similarity to L-arginine, the substrate for NOS, positions it as a natural candidate for interacting with these enzymes.[2] The NOS family of enzymes plays a pivotal role in numerous physiological and pathological processes through the production of NO.

-

Neuronal Nitric Oxide Synthase (nNOS): Primarily found in neuronal tissue, nNOS is involved in neurotransmission, synaptic plasticity, and central regulation of blood pressure. Overactivation of nNOS can lead to excitotoxicity and neuronal damage.

-

Inducible Nitric Oxide Synthase (iNOS): Typically absent in resting cells, iNOS expression is induced by inflammatory stimuli such as cytokines and lipopolysaccharide (LPS).[6] Once expressed, iNOS produces large, sustained amounts of NO that can be cytotoxic and contribute to inflammatory damage.

-

Endothelial Nitric Oxide Synthase (eNOS): Predominantly located in endothelial cells, eNOS produces low levels of NO that are crucial for maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion, thereby playing a key role in cardiovascular homeostasis.[7]

The differential effects of agmatine on these isoforms highlight its potential as a selective modulator of NO signaling, offering a therapeutic window for conditions characterized by dysregulated NO production.

Effect of Agmatine on NOS Isoforms: Quantitative Data

The interaction of agmatine with each NOS isoform has been quantified in several studies, primarily through the determination of inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). These values provide a quantitative measure of the potency of agmatine's effect on each enzyme.

| NOS Isoform | Parameter | Value | Species/Source | Reference |

| nNOS (NOS-1) | Ki | ~660 µM | Rat Brain | [2][8] |

| Ki (irreversible inactivation) | 29 µM | Not Specified | [9] | |

| iNOS (NOS-2) | Ki | ~220 µM | Murine Macrophages | [2][8] |

| IC50 | 262 ± 39.9 µM | Partially purified iNOS from macrophages | [10][11] | |

| eNOS (NOS-3) | Ki | ~7.5 mM | Bovine Endothelial Cells | [2][8] |

Signaling Pathways and Mechanisms of Action

The modulatory effects of agmatine on NOS isoforms are mediated by distinct signaling pathways.

Inhibition of nNOS and iNOS

Agmatine acts as a competitive inhibitor of both nNOS and iNOS, binding to the active site of the enzyme and preventing the binding of the natural substrate, L-arginine.[2][8] This competitive inhibition is responsible for the reduction in NO production observed in the presence of agmatine in tissues where these isoforms are active.

Furthermore, for nNOS, agmatine has been shown to cause a time- and concentration-dependent irreversible inactivation at concentrations much lower than its competitive Ki value.[9] This inactivation is associated with an increase in the NADPH oxidase activity of nNOS, leading to the production of hydrogen peroxide (H2O2) and subsequent oxidative damage to the enzyme's heme moiety.[9]

In the case of iNOS, in addition to direct competitive inhibition, agmatine can also downregulate the expression of the iNOS protein, particularly in inflammatory conditions.[5] This dual mechanism of action, combining direct enzyme inhibition with reduced enzyme synthesis, makes agmatine a potent modulator of inflammatory NO production.

References

- 1. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N omega-hydroxyagmatine: a novel substance causing endothelium-dependent vasorelaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agmatine activation of nitric oxide synthase in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of inducible nitric oxide synthase and agmatine synthesis in macrophages and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agmatine Modulation of Noradrenergic Neurotransmission in Isolated Rat Blood Vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Agmatine Induced NO Dependent Rat Mesenteric Artery Relaxation and its Impairment in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibition of inducible nitric oxide synthase by agmatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Pharmacokinetics and Bioavailability of Oral Agmatine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agmatine, a decarboxylated derivative of the amino acid arginine, is an endogenous neuromodulator with a growing body of research supporting its potential therapeutic applications in a range of neurological and psychiatric disorders.[1][2] Produced in the mammalian brain, agmatine is stored in synaptic vesicles and released upon neuronal depolarization.[1] Its multifaceted pharmacological profile stems from its interaction with multiple receptor systems, including NMDA receptors, α2-adrenoceptors, and imidazoline receptors.[2] This guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of orally administered agmatine sulfate, the common salt form used in supplementation and clinical studies.

Pharmacokinetics of this compound

The pharmacokinetic profile of agmatine has been primarily characterized in animal models, with limited quantitative data available from human studies. The following sections summarize the current knowledge on the absorption, distribution, metabolism, and excretion of agmatine.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract.[3][4] Animal studies in rats have demonstrated that agmatine is absorbed and becomes systemically available after oral ingestion.[5] However, it is suggested that agmatine is not well absorbed when taken with dietary protein, as it utilizes the same transporters as arginine.[2]

Distribution

Once absorbed, agmatine is rapidly distributed throughout the body.[3] Animal studies have shown that exogenously administered this compound is distributed throughout the body, including the brain, within minutes.[3] This indicates that agmatine can cross the blood-brain barrier.[4][6] In rats, intravenous administration led to a rapid increase in agmatine concentration in the brain, with a more delayed distribution and lower concentrations observed in the spinal cord.[7][8] The half-life of agmatine in both the brain and spinal cord is substantially longer than in plasma.[7][8]

Metabolism

Agmatine is metabolized through enzymatic pathways. The primary enzyme responsible for its degradation is agmatinase, which hydrolyzes agmatine to putrescine and urea.[1] Another enzyme, diamine oxidase, can convert agmatine to γ-guanidinobutyric acid. In a study on rats, γ-guanidinobutyric acid was identified as a metabolite of agmatine that is excreted in the urine.

Excretion

In humans, ingested agmatine is readily absorbed and is eliminated unmetabolized by the kidneys.[3] The apparent blood half-life in humans is approximately 2 hours.[3] In contrast, the plasma half-life of agmatine in rats after intravenous administration is much shorter, ranging from 14.9 to 18.9 minutes.[7][8] Following oral administration in rats, a prolonged plasma half-life of 74.4 to 117 minutes was observed, which may suggest flip-flop kinetics.[7][8]

Bioavailability

The oral bioavailability of this compound has been quantified in animal studies. In rats, the oral bioavailability was determined to be between 29% and 35%.[5][7][8] To date, there is a lack of published studies that have quantified the absolute oral bioavailability of this compound in humans.

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative pharmacokinetic parameters for agmatine from animal studies.

| Species | Dose and Route of Administration | T1/2 (plasma) | Oral Bioavailability | Reference |

| Rat | 3 and 30 mg/kg (IV) | 14.9 - 18.9 minutes | - | [7][8] |

| Rat | 100 and 300 mg/kg (Oral) | 74.4 - 117 minutes | 29% - 35% | [5][7][8] |

Note: There is a lack of published quantitative pharmacokinetic data (Cmax, Tmax, AUC) for this compound in humans.

Experimental Protocols

Animal Pharmacokinetic Study Protocol (Rat Model)

This section outlines a typical experimental protocol for determining the pharmacokinetics of oral this compound in rats, based on methodologies described in the literature.[7][8]